molecular formula C14H22S B14625657 Benzene, [(heptylthio)methyl]- CAS No. 58587-21-6

Benzene, [(heptylthio)methyl]-

Cat. No.: B14625657
CAS No.: 58587-21-6
M. Wt: 222.39 g/mol
InChI Key: ZLSIEZMUVPPKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(heptylthio)methyl]- is a substituted benzene derivative featuring a heptylthio group (-S-C₇H₁₅) attached to a methyl group (-CH₂-) that is directly bonded to the benzene ring. This structure imparts unique physicochemical properties due to the combination of the aromatic ring's stability, the electron-rich sulfur atom, and the hydrophobic heptyl chain.

The heptylthio-methyl substituent introduces steric bulk and moderate electron-donating characteristics (via sulfur’s lone pairs), which influence solubility, reactivity, and intermolecular interactions. Such compounds are of interest in organic synthesis, materials science, and industrial applications (e.g., surfactants, polymer additives) .

Properties

CAS No.

58587-21-6

Molecular Formula

C14H22S

Molecular Weight

222.39 g/mol

IUPAC Name

heptylsulfanylmethylbenzene

InChI

InChI=1S/C14H22S/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3

InChI Key

ZLSIEZMUVPPKDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, [(heptylthio)methyl]- typically involves the introduction of the heptylthio group to the benzene ring through a substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a heptylthio chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of benzene derivatives often involves similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, with careful control of temperature and catalyst concentration to ensure efficient production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and cyclohexane derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

Benzene, [(heptylthio)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, [(heptylthio)methyl]- involves its interaction with molecular targets through its aromatic ring and heptylthio group. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. The heptylthio group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituted benzenes exhibit property variations depending on substituent type, position, and chain length. Key comparisons include:

Benzene, [(hexylthio)methyl]-
  • Structure : Similar to the target compound but with a shorter hexyl chain (-S-C₆H₁₃).
  • Impact: Reduced hydrophobicity compared to the heptyl analog. Shorter alkyl chains lower boiling points and increase solubility in polar solvents. Thermodynamic studies on hexyl-substituted benzenes show that longer alkyl chains enhance non-polar interactions, as seen in viscosity studies of hexylbenzene mixtures .
Benzene, (bromomethyl)-
  • Structure : Features a bromine atom (-Br) instead of the heptylthio group.
  • Impact: Bromine’s strong electron-withdrawing nature increases dipole moments and polarizability. Excess Gibbs free energy (G*E) values for brominated benzenes in mixtures (e.g., with methyl acrylate) are higher than those of non-halogenated analogs, indicating stronger charge-transfer interactions .
Benzene, 1-methyl-3-(phenylthio)-
  • Structure : Contains a methyl group and a phenylthio (-S-Ph) substituent.
  • Impact : The phenylthio group introduces resonance effects, enhancing conjugation with the benzene ring. This compound’s higher molecular weight (C₁₃H₁₂S vs. C₁₃H₂₀S for the target) and steric hindrance may reduce volatility compared to alkylthio derivatives .

Thermodynamic and Transport Properties

Studies on binary mixtures of substituted benzenes reveal trends in molecular interactions:

Compound Pair Excess Molar Volume (Vᴱ) Excess Viscosity (ηᴱ) Dominant Interactions Reference
Methyl acrylate + Benzene Negative Positive Dispersion, weak dipole
Methyl acrylate + Chlorobenzene More negative Higher positive Dipole-dipole, charge transfer
Methyl acrylate + Bromobenzene Most negative Highest positive Strong charge transfer, H-bonding

For Benzene, [(heptylthio)methyl]- , the heptylthio group’s electron-donating sulfur and long alkyl chain would likely result in:

  • Negative Vᴱ : Due to packing efficiency in mixtures.
  • Positive ηᴱ : Increased viscosity from hindered molecular motion .

Electronic and Steric Effects

  • Electron Donation: The thioether group (-S-) donates electrons via lone pairs, activating the benzene ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -Br, -NO₂), which deactivate the ring .
  • Steric Hindrance : The heptyl chain creates significant steric bulk, reducing reaction rates in sterically sensitive reactions (e.g., ortho-substitution) compared to shorter-chain analogs like hexylthio derivatives .

Toxicity and Environmental Impact

While direct data on Benzene, [(heptylthio)methyl]- are lacking, structurally related compounds provide insights:

  • Benzene Derivatives with Thio Groups : Compounds like benzenethiol (C₆H₅SH) exhibit moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rodents). The heptyl chain may reduce volatility and bioavailability compared to smaller thioethers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.